Chlorophyllin is synthesized from chlorophyll extracted from plants such as alfalfa (Medicago sativa), lucerne, and nettle. The extraction process typically involves solvent extraction followed by saponification, where the magnesium ion in chlorophyll is replaced with copper to form sodium copper chlorophyllin .
The synthesis of sodium copper chlorophyllin generally involves the following steps:
The typical reaction for synthesizing sodium copper chlorophyllin can be represented as follows:
This process results in a stable, water-soluble pigment that retains the characteristic green color of chlorophyll.
The molecular formula of sodium copper chlorophyllin is , indicating its complex structure that includes multiple functional groups. Its structure consists of a central porphyrin-like core with various substituents, including carboxylic acid groups that contribute to its solubility in water .
Sodium copper chlorophyllin can participate in various chemical reactions due to its functional groups:
The binding affinity of sodium copper chlorophyllin for mutagens suggests its potential role in detoxification processes within biological systems.
Sodium copper chlorophyllin exhibits several biological activities, including:
Research indicates that sodium copper chlorophyllin may enhance the expression of DNA repair proteins such as p53 and PARP, contributing to its protective effects against genotoxicity .
Sodium copper chlorophyllin has diverse applications:
Sodium copper chlorophyllin complex (SCC) demonstrates significant reparative effects on photoaged skin by modulating key extracellular matrix (ECM) biomarkers. In a 12-day human biopsy study involving females aged 45–55 with photoaged forearm skin, topical application of 0.05% SCC in a liposomal gel formulation significantly improved biomarkers of dermal repair compared to untreated controls. The treatment protocol involved application every 48 hours, with biomarker analysis conducted via immunohistochemistry of 3mm punch biopsies [1] [2].
SCC stimulates fibrillin-1 microfibril regeneration through amyloid P component stabilization. Fibrillin-1 serves as the primary structural backbone of microfibrils in the dermal ECM, while amyloid P (a fibrillin-associated glycoprotein) enhances structural stability and resistance to proteolytic degradation. After 12 days of treatment, sites treated with 0.05% SCC showed statistically significant increases in fibrillin/amyloid P deposition (P<0.05) compared to untreated controls. The magnitude of improvement was comparable to the positive control (0.025% tretinoin cream), with both treatments inducing a "marked, diffuse increase in dermal reticulin fibers" per histological grading scales [1] [2]. This upregulation occurs through SCC-mediated inhibition of MMP-9 and neutrophil elastase, enzymes that degrade existing fibrillin networks. The preserved microfibrils then serve as scaffolds for new elastin deposition, ultimately improving skin elasticity [3].
Table 1: Fibrillin/Amyloid P and Mucin Expression After SCC Treatment
| Biomarker | Negative Control | 0.05% SCC | 0.025% Tretinoin | Statistical Significance |
|---|---|---|---|---|
| Fibrillin/Amyloid P | Minimal reticulin fibers | Marked diffuse increase (Grade 3) | Marked diffuse increase (Grade 3) | P<0.05 vs. control |
| Epidermal Mucins | Normal (Grade 0) | Moderate increase (Grade 2) | Moderate increase (Grade 2) | P<0.05 vs. control |
| Dermal Mucins | Normal (Grade 0) | Mild increase (Grade 1) | Mild increase (Grade 1) | Not significant |
SCC significantly enhances epidermal mucin production (predominantly hyaluronic acid) with a 2.3-fold increase over untreated skin (P<0.05). Mucins were quantified using colloidal iron and Alcian blue staining, with histological grading showing a "moderate increase in interstitial mucin" in SCC-treated sites. Dermal mucins also increased, though not statistically significantly. This epidermal-specific effect occurs through SCC's inhibition of hyaluronidase (discussed in section 1.2) combined with direct upregulation of hyaluronan synthase-3 (HAS3) expression in keratinocytes. The resulting HA accumulation creates a hydrogel-like matrix that improves epidermal hydration, thickness, and barrier function – critical factors in reversing the xerosis and atrophy characteristic of photoaging [1] [2] [6].
While SCC treatment increased procollagen I expression in dermal fibroblasts (cytoplasmic staining observed in 10–20% of cells vs. <5% in controls), the improvement did not reach statistical significance. This contrasts with tretinoin, which demonstrated stronger procollagen induction. SCC's collagen effects appear secondary to its primary action on elastin and HA networks, likely mediated through reduced collagen degradation via MMP inhibition rather than direct fibroblast stimulation. The absence of significant TGF-β pathway activation may explain this differential response compared to retinoids [1] [2].
SCC maintains dermal homeostasis through potent inhibition of hyaluronidase, the enzyme responsible for HA catabolism. In vitro studies demonstrate SCC and its primary small-molecule constituent (copper isochlorin e4 disodium salt) inhibit bovine testicular hyaluronidase at concentrations as low as 10 µg/mL. This inhibition occurs through competitive binding at the enzyme's active site, preventing HA hydrolysis [6] [10].
Table 2: Hyaluronidase Inhibition by Chlorophyllin Components
| Compound | Concentration (µg/mL) | % Hyaluronidase Inhibition | Significance vs. Control |
|---|---|---|---|
| Sodium Copper Chlorophyllin | 100 | 92% | P<0.01 |
| Sodium Copper Chlorophyllin | 10 | 65% | P<0.05 |
| Copper Isochlorin e4 | 10 | 78% | P<0.01 |
| Oxidized Copper Isochlorin e4 | 100 | 58% | P<0.05 |
| Oxidized Copper Isochlorin e4 | 10 | 12% | Not significant |
| Sodium Magnesium Chlorophyllin | 100 | 8% | Not significant |
Mechanistically, SCC prevents HA degradation into pro-inflammatory fragments that trigger MMP cascades and collagen degradation. By preserving high-molecular-weight HA polymers, SCC maintains dermal hydration and structural integrity. This inhibition also prevents the exposure of fibroblasts to HA fragments that would otherwise downregulate HAS2 expression via CD44/NF-κB signaling – creating a positive feedback loop that sustains HA synthesis. SCC further enhances this effect by reducing UVB-induced suppression of HAS2, thereby addressing both intrinsic and photoaging HA deficiency [6] [10].
SCC demonstrates comparable efficacy to retinoids in modulating specific ECM biomarkers, with complementary mechanisms supporting potential synergistic use:
Fibrillin/Mucin Regulation: SCC matches tretinoin's effects on fibrillin/amyloid P and epidermal mucins, with both treatments showing statistically equivalent improvements in the 12-day biopsy study. The magnitude of biomarker upregulation was indistinguishable between 0.05% SCC and 0.025% tretinoin despite SCC having a longer treatment duration (12 days vs. tretinoin's 4 days) [1] [2].
Collagen vs. Elastin Focus: Tretinoin preferentially stimulates procollagen I synthesis through RAR-γ-mediated TGF-β activation, while SCC primarily enhances elastin-associated fibrillin networks and HA retention. This mechanistic divergence suggests complementary anti-aging approaches [1] [7].
Synergistic Potential: Combined SCC-retinoid formulations may provide dual HA modulation: SCC inhibits HA degradation (hyaluronidase inhibition), while retinoids stimulate HA synthesis (HAS upregulation). Clinical evidence shows such combinations improve hydration, elasticity, and wrinkle depth more effectively than either agent alone [2].
Temporal Response Differences: SCC achieves significant biomarker modulation within 12 days, whereas retinoids typically require 3–6 months for clinical effects. This suggests SCC may accelerate early ECM repair before retinoid-induced collagen remodeling becomes dominant [1] [7].
Table 3: Comparative Mechanisms of Sodium Copper Chlorophyllin vs. Retinoids
| Mechanistic Aspect | Sodium Copper Chlorophyllin | Retinoids (e.g., Tretinoin) | Synergistic Potential |
|---|---|---|---|
| Primary ECM Targets | Fibrillin-1, Amyloid P, HA | Collagen I, III, HA | Comprehensive matrix repair |
| Key Molecular Action | Hyaluronidase inhibition | RAR/RXR activation | Dual HA synthesis/degradation control |
| Hyaluronan Modulation | Prevents HA degradation | Upregulates HAS expression | Enhanced HA net accumulation |
| Clinical Onset | Biomarker changes in 12 days | Visible effects in 12–24 weeks | Accelerated initial improvement |
| Collagen Effects | Mild reduction in degradation | Strong neocollagenesis | Structural integrity synergy |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5